

5-Fluoro-2-methoxypyrimidine structural analogs

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidine

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An In-depth Technical Guide to the Structural Analogs of **5-Fluoro-2-methoxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom and a methoxy group can significantly alter the molecule's electronic properties, metabolic stability, and biological activity. **5-Fluoro-2-methoxypyrimidine** and its structural analogs are of particular interest, primarily as intermediates and prodrugs in the development of anticancer and antifungal therapies. Many of these compounds are part of the fluoropyrimidine class of drugs, which have been a mainstay in oncology for decades. Their mechanism of action often involves the metabolic conversion to 5-fluorouracil (5-FU) and its subsequent active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.

This technical guide provides a comprehensive overview of the key structural analogs of **5-Fluoro-2-methoxypyrimidine**, detailing their synthesis, biological activities, and pharmacokinetic profiles. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Key Structural Analogs and Physicochemical Properties

The development of analogs has focused on improving therapeutic index, oral bioavailability, and tumor selectivity compared to intravenously administered 5-FU. These analogs range from direct precursors to complex prodrugs designed for targeted activation.

Table 1: Physicochemical Properties of **5-Fluoro-2-methoxypyrimidine** and Key Analogs

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Key Role	Reference
5-Fluoro-2-methoxypyridine	C ₆ H ₆ FNO	127.12	51173-04-7	Related Scaffold	
2-Fluoro-5-methoxypyrimidine	C ₅ H ₅ FN ₂ O	128.11	62802-39-5	Isomeric Analog	
4-Amino-5-fluoro-2-methoxypyrimidine	C ₅ H ₆ FN ₃ O	143.12	1993-63-1	Synthetic Intermediate	
5-Fluorocytosine (5-FC)	C ₄ H ₄ FN ₃ O	129.09	2022-85-7	Antifungal Agent, 5-FU Prodrug	
5-Fluorouracil (5-FU)	C ₄ H ₃ FN ₂ O ₂	130.08	51-21-8	Anticancer Drug	
Capecitabine	C ₁₅ H ₂₂ FN ₃ O ₆	359.35	154361-50-9	Oral 5-FU Prodrug	
5'-Deoxy-5-fluorouridine (5'-dFUrd)	C ₉ H ₁₁ FN ₂ O ₅	246.19	3094-09-5	5-FU Prodrug	

Synthesis of Key Analogs

The synthesis of fluoropyrimidine analogs often involves multi-step processes starting from readily available pyrimidine precursors. The introduction of the fluorine atom is a critical step, which can be achieved either by direct fluorination or by using a fluorinated building block.

Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine

This protocol describes a general procedure for the synthesis of 4-Amino-**5-fluoro-2-methoxypyrimidine** (also known as 5-fluoro-2-methoxy-4-pyrimidinamine) from a chloropyrimidine intermediate.

Materials:

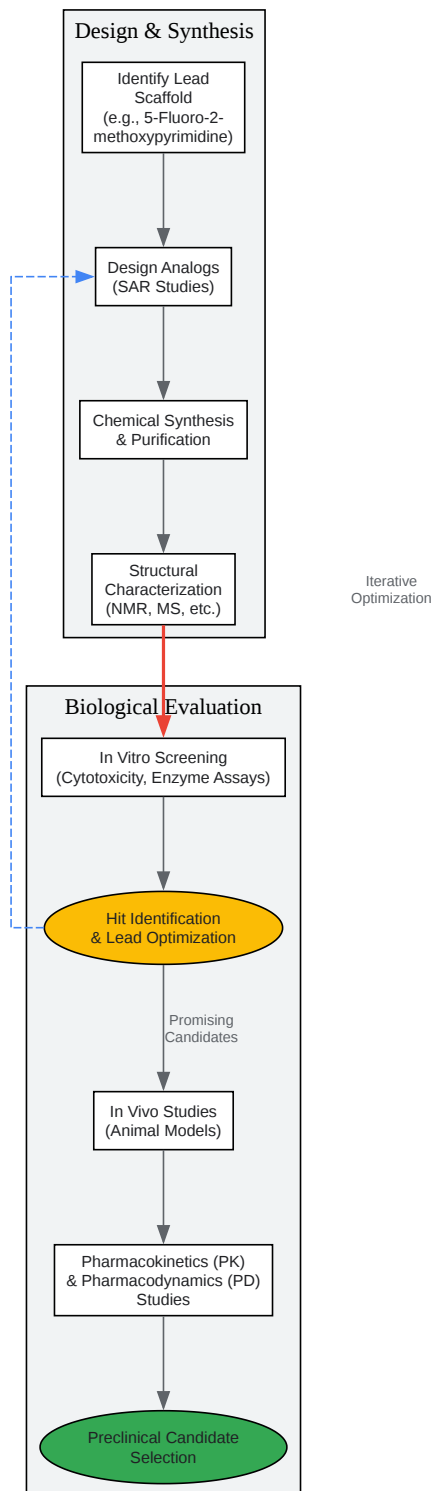
- 2-methoxy-4-chloro-5-fluoropyrimidine (32.5 g)
- 10 wt% solution of ammonia in isopropanol (170 g)
- Isopropanol (for washing)

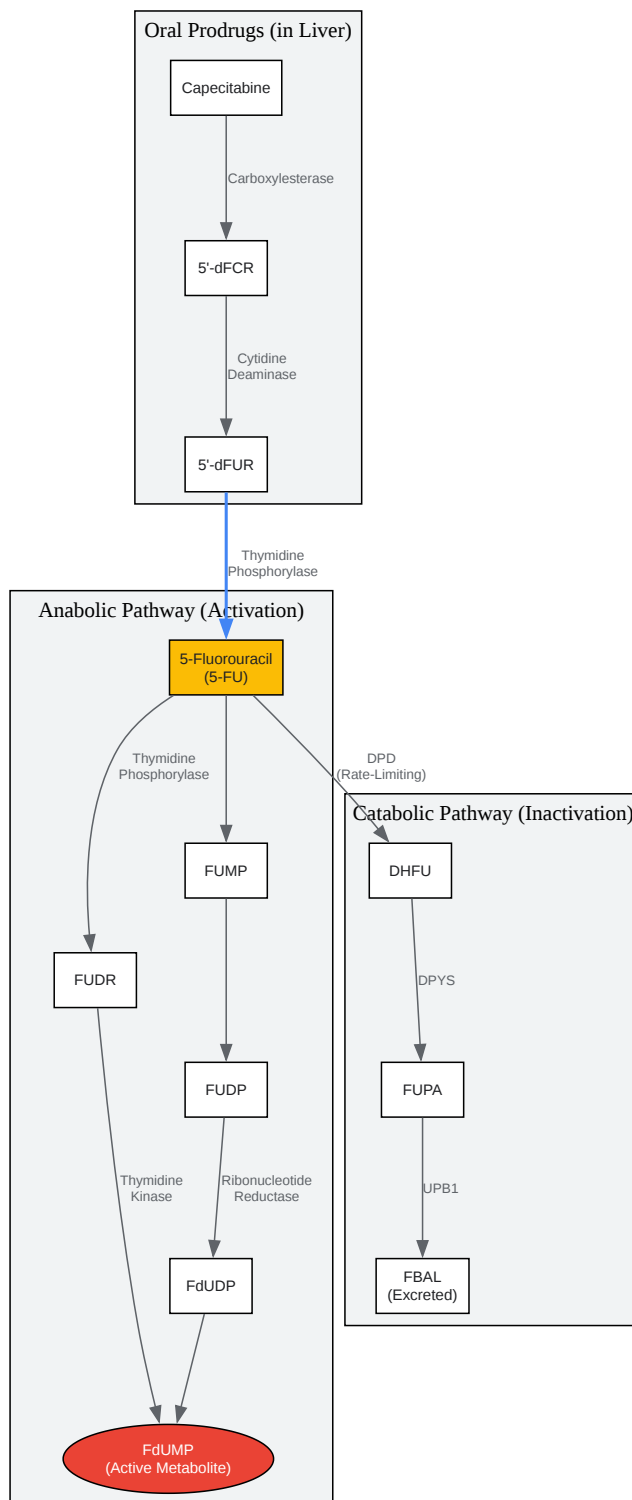
Procedure:

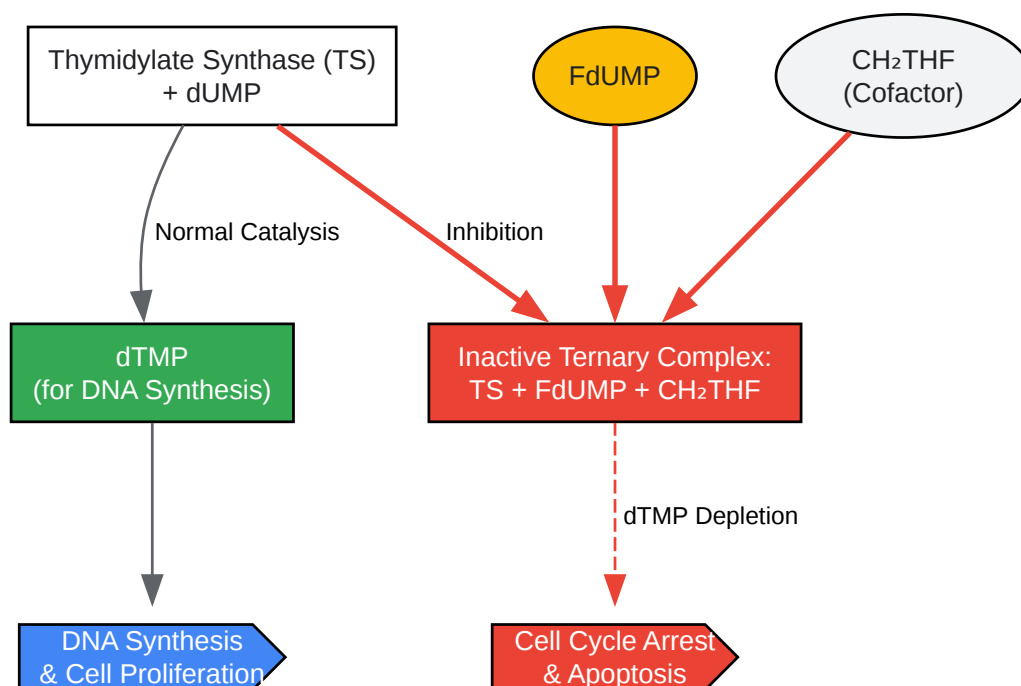
- Add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine to 170 g of a 10 wt% solution of ammonia in isopropanol in a suitable reaction vessel.
- Heat the reaction mixture to a temperature between 40-60 °C.
- Stir the reaction for 3-5 hours, monitoring for completion via a suitable method (e.g., HPLC).
- Once the reaction is complete, allow the mixture to cool naturally to room temperature.
- Collect the resulting solid product by filtration.
- Wash the collected solid with isopropanol.
- Dry the solid to yield the final product, 5-fluoro-2-methoxy-4-pyrimidinamine.

Expected Outcome:

- This procedure has been reported to yield 27.2 g of a white solid product, corresponding to a 95.0% molar yield with 99.0% purity as determined by HPLC.







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